3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898789-29-2
Cat. No.: VC2479170
Molecular Formula: C19H20Cl2N2O
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898789-29-2 |
|---|---|
| Molecular Formula | C19H20Cl2N2O |
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | (3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
| Standard InChI | InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 |
| Standard InChI Key | ZRCPIMSQPCAOQV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Basic Information
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is identified by the Chemical Abstracts Service (CAS) number 898789-29-2. It is also known by its IUPAC name (3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone . The compound has a molecular formula of C19H20Cl2N2O with a precise molecular weight of 363.28 g/mol .
Alternative nomenclature for this compound includes:
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Methanone, (3,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
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(3,5-Dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
The compound's standard InChI notation is:
InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3
The standard InChIKey is ZRCPIMSQPCAOQV-UHFFFAOYSA-N, which serves as a unique digital identifier for this particular chemical structure.
Chemical Structure and Physical Properties
Structural Characteristics
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone features a benzophenone scaffold with three key structural components:
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A benzophenone core (diphenyl ketone) forming the central backbone
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Two chlorine atoms at positions 3 and 5 on one phenyl ring
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A 4-methylpiperazinomethyl group attached at position 3' on the second phenyl ring
The structural representation in SMILES notation is:
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Physical Properties
The physical properties of 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone have been predominantly determined through predictive modeling rather than experimental measurements. The key physical characteristics include:
| Property | Value | Method of Determination |
|---|---|---|
| Boiling Point | 492.2±45.0 °C | Predicted |
| Density | 1.257±0.06 g/cm³ | Predicted |
| pKa | 7.55±0.10 | Predicted |
| Molecular Weight | 363.28 g/mol | Calculated |
| Physical State | Solid | Standard for similar compounds |
Table 1: Physical properties of 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
The compound is expected to exhibit solubility characteristics similar to other benzophenone derivatives, being soluble in various organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide, but having limited solubility in water due to its predominantly nonpolar structure.
Chemical Reactivity and Structure-Activity Relationships
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone contains several reactive functional groups that determine its chemical behavior:
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The carbonyl group (C=O) serves as a hydrogen bond acceptor and can participate in nucleophilic addition reactions
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The chlorine atoms at positions 3 and 5 can undergo nucleophilic aromatic substitution reactions under appropriate conditions
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The tertiary amine functionality within the piperazine ring can participate in acid-base reactions and serve as a nucleophile in various organic transformations
The presence of electron-withdrawing chlorine atoms at positions 3 and 5 likely increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to unsubstituted benzophenone derivatives.
Comparison with Structurally Similar Compounds
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is one of several structurally similar dichlorobenzophenone derivatives that differ in the positioning of functional groups. This positional isomerism leads to distinct physical, chemical, and potentially biological properties.
Comparison Table of Related Compounds
| Compound Name | CAS Number | Positional Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | 898789-29-2 | Reference compound | 363.28 |
| 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | 898763-30-9 | Piperazinomethyl at 4' position | 363.30 |
| 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | 898789-27-0 | Chlorine atoms at 3,4 positions | 363.29 |
| 2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | 898789-25-8 | Chlorine atoms at 2,5 positions | Not specified |
Table 2: Comparison of 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone with positional isomers
The seemingly minor structural differences between these compounds may lead to significant variations in their physicochemical properties and biological activities. For instance, the position of substituents can affect:
Applications and Research Significance
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone belongs to the broader class of benzophenone derivatives, which have diverse applications across pharmaceutical development, materials science, and organic synthesis.
Chemical Intermediates and Building Blocks
Benzophenone derivatives are valuable intermediates in organic synthesis, and 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone may serve as a building block for more complex molecules. The reactive sites within the molecule (carbonyl group, chlorinated positions, and piperazine nitrogen) provide opportunities for selective functionalization and incorporation into larger molecular architectures.
Future Research Directions
Several promising avenues for future research on 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone include:
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Structure-activity relationship studies exploring how the positioning of the dichlorophenyl and piperazinomethyl groups affects biological activity
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Development of improved synthetic routes with higher yields and environmentally friendly conditions
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Investigation of potential applications in materials science, particularly given the photochemical properties associated with the benzophenone core
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Comprehensive toxicological assessment to better understand its safety profile and potential environmental impacts
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Exploration of medicinal chemistry applications, particularly given the presence of the piperazine motif which is common in central nervous system-active drugs
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